(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide
CAS No.:
Cat. No.: VC17567385
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O |
|---|---|
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide |
| Standard InChI | InChI=1S/C11H22N2O/c1-3-8(2)10(11(12)14)13-9-6-4-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t8-,10-/m0/s1 |
| Standard InChI Key | ZSIHYNYFPYXGQE-WPRPVWTQSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)NC1CCCC1 |
| Canonical SMILES | CCC(C)C(C(=O)N)NC1CCCC1 |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide combines a pentanamide scaffold with a cyclopentylamino moiety and a methyl group at the 2- and 3-positions, respectively. The stereochemistry at these positions is paramount: the (2S,3S) configuration ensures optimal spatial orientation for binding to biological receptors, a feature validated by comparative studies of enantiomeric pairs. The cyclopentyl group introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets, while the methyl group modulates conformational flexibility .
Structurally analogous compounds, such as N-[(2S,3S)-3-methylpentan-2-yl]cyclopentanamine (PubChem CID 28611024), demonstrate how subtle changes—such as replacing the amide with an amine—alter molecular properties. For instance, the absence of the amide carbonyl in the analog reduces hydrogen-bonding capacity, potentially diminishing interactions with polar residues in enzyme active sites . Similarly, (2S,3S)-2-ethyl-3-methylpentanamide (PubChem CID 12015994) highlights how alkyl chain length influences solubility and metabolic stability .
Synthetic Methodologies and Optimization
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves a multi-step sequence starting with cyclopentylamine and a ketone precursor. A reductive amination step couples the cyclopentylamine to a methyl-substituted pentanone intermediate, followed by amidation to introduce the carbonyl group. Key considerations include:
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Solvent Selection: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and nonpolar intermediates.
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Catalysis: Palladium-based catalysts facilitate hydrogenation during reductive amination, achieving yields exceeding 75% under optimized conditions.
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Purification: Column chromatography and recrystallization from ethanol/water mixtures ensure enantiomeric purity >98%, as confirmed by chiral HPLC analysis.
Enzymatic resolution using lipases has also been explored to isolate the (2S,3S) enantiomer from racemic mixtures, though this method requires precise pH control and extended reaction times.
Chemical Reactivity and Derivative Formation
The amide functionality in (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide permits diverse chemical transformations, enabling structural modifications for structure-activity relationship (SAR) studies:
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Hydrolysis: Under acidic (HCl) or basic (NaOH) conditions, the amide undergoes hydrolysis to yield 2-(cyclopentylamino)-3-methylpentanoic acid, a potential intermediate for prodrug development.
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Alkylation/Acylation: The secondary amine reacts with alkyl halides or acyl chlorides to produce N-alkyl or N-acyl derivatives, which may enhance blood-brain barrier permeability.
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Redox Reactions: Catalytic hydrogenation reduces the cyclopentyl ring to cyclopentane, though this diminishes steric effects critical for receptor binding.
Physical and Spectroscopic Properties
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide exhibits the following characteristics:
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 145–147°C | Capillary method |
| Solubility | 25 mg/mL in DMSO, 10 mg/mL in ethanol | 25°C, stirred 24 h |
| Storage Stability | Stable ≥6 months at -20°C | Under argon atmosphere |
Spectroscopic data, including -NMR and IR spectra, confirm the presence of the amide carbonyl ( 168 ppm in -NMR; 1640 cm) and cyclopentyl protons ( 1.5–2.1 ppm).
Comparative Analysis with Structural Analogs
The table below contrasts key features of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide with related compounds:
Future Research Directions
Critical areas for further investigation include:
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Pharmacokinetic Profiling: Assessing oral bioavailability and half-life in animal models.
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Toxicity Studies: Acute and chronic toxicity evaluations to establish safety margins.
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Structural Optimization: Introducing fluorinated substituents to enhance metabolic stability.
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